molecular formula C18H26N4O3 B5616944 2-{2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one

2-{2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one

Cat. No. B5616944
M. Wt: 346.4 g/mol
InChI Key: QVNZWFVSEATETI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl-substituted spirocyclic piperidine derivatives involves methodologies that could be relevant for constructing the backbone of the compound . For instance, spirocyclic piperidine-pyrrolidine and spirocyclic piperidine-azetidine ring systems, important for pharmaceutical applications, have been synthesized using nitrile lithiation/alkylation chemistry and 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization processes (Smith et al., 2016).

Molecular Structure Analysis

The structural elucidation of similar compounds, such as derivatives of 1,3,4-oxadiazole and piperidine, is typically achieved through modern spectroscopic techniques. These methods include 1H NMR, IR, and mass spectrometry, which are essential for confirming the molecular structure of synthesized compounds (Khalid et al., 2016).

Chemical Reactions and Properties

The reactivity and potential chemical transformations of compounds containing oxadiazole and piperidine units have been explored. For example, 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives with piperidine or pyrrolidine rings exhibit strong antimicrobial activity, indicating significant bioactivity and chemical reactivity that could be relevant for similar structures (Krolenko et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystallinity, are often inferred from their molecular structure and functional groups. While specific data on the compound of interest may not be readily available, related research provides insights into methodologies for determining these properties, including single-crystal X-ray diffraction and density functional theory (DFT) calculations (Şahin et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemical agents, stability under various conditions, and potential for further functionalization, are crucial for understanding the compound's applications. Research on related compounds demonstrates the exploration of reactivity patterns, especially in the context of synthesizing bioactive molecules (Moormann et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The compound could be further studied for its potential biological activities given the known activities of compounds containing 1,2,4-oxadiazole rings . Additionally, its synthesis could be optimized, and its physical and chemical properties could be further characterized.

properties

IUPAC Name

2-[2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-13-19-17(20-25-13)14-5-4-8-21(10-14)16(24)11-22-12-18(9-15(22)23)6-2-3-7-18/h14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNZWFVSEATETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCCN(C2)C(=O)CN3CC4(CCCC4)CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(5-Methyl-1,2,4-oxadiazol-3-YL)piperidin-1-YL]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one

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